L-Proline, 5-ethenyl-, methyl ester, (5R)-
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Overview
Description
L-Proline, 5-ethenyl-, methyl ester, (5R)- is a derivative of L-Proline, an amino acid that plays a crucial role in the synthesis of proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 5-ethenyl-, methyl ester, (5R)- typically involves the esterification of L-Proline with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
L-Proline, 5-ethenyl-, methyl ester, (5R)- can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ethenyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
L-Proline, 5-ethenyl-, methyl ester, (5R)- has several applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as a catalyst in various organic reactions.
Biology: It can be used in the study of protein synthesis and enzyme mechanisms.
Mechanism of Action
The mechanism of action of L-Proline, 5-ethenyl-, methyl ester, (5R)- involves its interaction with specific molecular targets and pathways. In peptide synthesis, it acts as a building block, facilitating the formation of peptide bonds. In catalytic reactions, it can stabilize transition states and lower activation energies, enhancing reaction rates .
Comparison with Similar Compounds
Similar Compounds
L-Proline methyl ester: Similar structure but lacks the ethenyl group.
DL-Proline, 5-oxo-, methyl ester: Contains an oxo group instead of an ethenyl group.
Properties
CAS No. |
210345-07-6 |
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Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
methyl (2S,5R)-5-ethenylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-3-6-4-5-7(9-6)8(10)11-2/h3,6-7,9H,1,4-5H2,2H3/t6-,7-/m0/s1 |
InChI Key |
JWXSBIOUYKUTEH-BQBZGAKWSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H](N1)C=C |
Canonical SMILES |
COC(=O)C1CCC(N1)C=C |
Origin of Product |
United States |
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